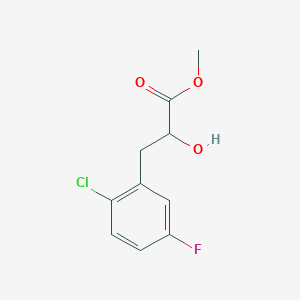

Methyl 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoate

CAS No.:

Cat. No.: VC18155924

Molecular Formula: C10H10ClFO3

Molecular Weight: 232.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10ClFO3 |

|---|---|

| Molecular Weight | 232.63 g/mol |

| IUPAC Name | methyl 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoate |

| Standard InChI | InChI=1S/C10H10ClFO3/c1-15-10(14)9(13)5-6-4-7(12)2-3-8(6)11/h2-4,9,13H,5H2,1H3 |

| Standard InChI Key | AZOUBBKUJVHWNZ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(CC1=C(C=CC(=C1)F)Cl)O |

Introduction

Methyl 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoate is an organic compound classified as a hydroxy ester due to the presence of both a hydroxyl group and an ester functional group. Its molecular structure features a propanoate backbone with a methyl ester group attached to a phenyl ring that includes both chloro and fluoro substituents. This compound is primarily used in scientific research, particularly in studies related to enzyme inhibition and organic synthesis.

Synthesis

The synthesis of Methyl 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoic acid with methanol. This reaction is usually conducted in the presence of an acid catalyst under reflux conditions to ensure complete conversion of the acid to the ester. On an industrial scale, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated systems for precise control of reaction parameters like temperature and pressure.

Chemical Reactions and Applications

Methyl 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoate can participate in various chemical reactions typical of esters, including hydrolysis under acidic or basic conditions. These reactions are significant for modifying the compound for specific applications in pharmaceuticals and materials science.

Applications

-

Pharmaceutical Research: The compound is used in pharmacological research, particularly in studies related to enzyme inhibition. The presence of chloro and fluoro substituents enhances its binding affinity to specific enzymes or receptors, influencing various biological pathways.

-

Organic Synthesis: It serves as a versatile intermediate in organic chemistry due to its reactive functional groups.

Biological Activities and Potential Therapeutic Uses

Research indicates that Methyl 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoate may exhibit biological activities through interactions with molecular targets, particularly enzymes. The mechanism by which it exerts its biological effects primarily involves binding to the active site of enzymes, thus preventing substrate access and subsequent catalytic activity. This mechanism is crucial in pharmacological research where enzyme inhibition plays a significant role.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-(2-chloro-3-fluorophenyl)-2-hydroxypropanoate | Chloro and fluoro substituents at different positions | Potential anti-inflammatory and antimicrobial properties |

| Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate | Chloro and fluoro substituents at different positions | Potential anti-inflammatory and antimicrobial activities |

| Methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate | Contains a bromo substituent instead of chloro | Different reactivity profile due to substitution |

Research Findings and Future Directions

Methyl 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoate has garnered interest in various fields due to its potential biological activities and chemical reactivity. Further research is needed to fully elucidate its therapeutic mechanisms and to explore its applications in drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume